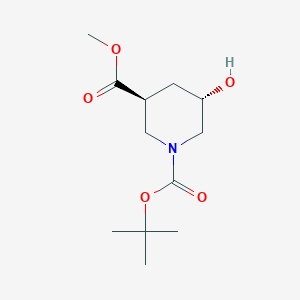![molecular formula C20H12N2 B6335365 4-[4-(4-cyanophenyl)phenyl]benzonitrile CAS No. 17788-93-1](/img/structure/B6335365.png)
4-[4-(4-cyanophenyl)phenyl]benzonitrile
描述
4-[4-(4-cyanophenyl)phenyl]benzonitrile: is an organic compound characterized by the presence of multiple phenyl rings and nitrile groups. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
作用机制
Target of Action
It is commonly used in the construction of covalent organic frameworks (cofs) . These frameworks have various applications, including gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage applications .
Mode of Action
As a linear ligand linker with a terphenyl core and acetonitrile groups on both ends, it plays a crucial role in the formation of cofs .
Biochemical Pathways
The compound is involved in the construction of COFs . For instance, the introduction of sulfone groups to post-oxidise the highly porous covalent organic framework BTT-TPh-COF, which was constructed from BTT-3CHO as the active nodes and [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile as the linker, can significantly enhance the generation of reactive oxygen species (ROS) for the photocatalytic detoxification of a sulfur mustard simulant .
Result of Action
The result of the action of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile is the formation of COFs with various applications . For example, the introduction of sulfone groups to post-oxidise the highly porous covalent organic framework BTT-TPh-COF can significantly enhance the generation of ROS for the photocatalytic detoxification of a sulfur mustard simulant .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-cyanophenyl)phenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzonitrile and 4-cyanophenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-bromobenzonitrile reacts with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-[4-(4-cyanophenyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Chemistry: 4-[4-(4-cyanophenyl)phenyl]benzonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized materials and polymers.
Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems. It can be employed in the design of bioactive molecules and pharmaceuticals.
Medicine: The compound’s structural features make it a potential candidate for drug development. It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and organic semiconductors. Its unique properties contribute to the development of high-performance electronic devices.
相似化合物的比较
- 4-[4-(4-cyanophenyl)phenyl]heptylbenzonitrile
- 4-[4-(4-cyanophenyl)ethynyl]phenylbenzonitrile
- 4-[4-(4-cyanophenyl)vinyl]phenylbenzonitrile
Comparison: 4-[4-(4-cyanophenyl)phenyl]benzonitrile stands out due to its unique combination of multiple phenyl rings and nitrile groups. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to its analogs, it offers enhanced stability and reactivity, making it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
4-[4-(4-cyanophenyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBQFWLDUKDOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
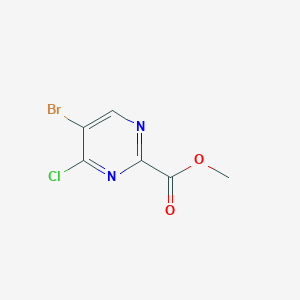
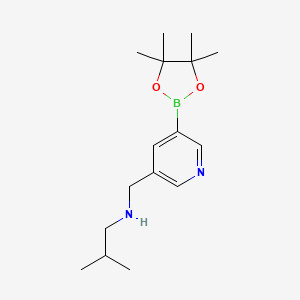
![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)

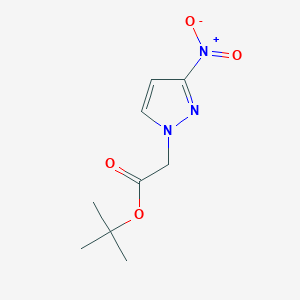
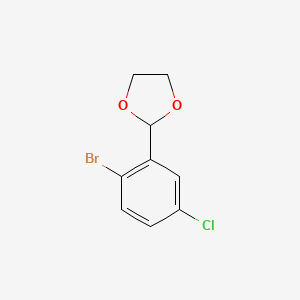


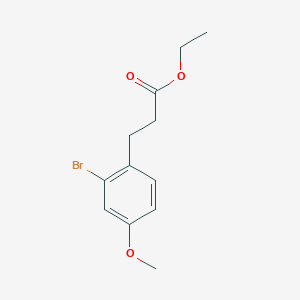

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B6335382.png)

